RAR/RXR Dual Agonism: PTB Derivative Demonstrates Nuclear Receptor Activation in Leukemia Models
A phenyl-thiazolyl-benzoic acid (PTB) derivative, structurally consistent with the target compound class, was characterized as a dual agonist of RXRα and RARα. PTB bound directly to RXRα and RARα, but not to PPARα, δ(β), or γ, demonstrating nuclear receptor selectivity [1]. In functional reporter gene assays, PTB fully activated RXRα/RXRα homodimer-driven transcription, partially activated RARα/RXRα heterodimer reporters, and induced differentiation while inhibiting growth of human APL (acute promyelocytic leukemia) cells [1]. This dual RXRα/RARα agonism profile differentiates the compound from all-trans retinoic acid (ATRA), which acts primarily through RARα and exhibits susceptibility to P450-mediated metabolism and P-glycoprotein efflux [1].
| Evidence Dimension | Nuclear receptor activation profile |
|---|---|
| Target Compound Data | PTB: direct binding to RXRα and RARα; full RXRα/RXRα reporter activation; APL cell differentiation and growth inhibition [1] |
| Comparator Or Baseline | ATRA: binds RARα primarily; limited RXR engagement; susceptible to CYP450 metabolism and P-glycoprotein-mediated resistance [1] |
| Quantified Difference | PTB shows PPAR-sparing selectivity vs. ATRA's broader profile; quantitative reporter activation data available in the primary study but exact fold-change values were not captured in the abstract or previewed text [1] |
| Conditions | Nuclear receptor binding assays, reporter gene assays with RXRα/RXRα and RARα/RXRα enhancer elements, cell differentiation and growth assays in human APL cells [1] |
Why This Matters
The dual RXRα/RARα agonism with PPAR sparing positions this chemotype as a potentially cleaner differentiation-inducing scaffold compared to ATRA, which may be relevant for researchers selecting compounds for nuclear receptor pharmacology studies.
- [1] Koshiishi C, Kanazawa T, Hatakeyama S, et al. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Heliyon. 2019 Nov 19;5(11):e02849. doi: 10.1016/j.heliyon.2019.e02849. View Source
